

# Molecular structure and formula of 3-Chlorotetrahydrofuran

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

Cat. No.: B094208

[Get Quote](#)

An In-depth Technical Guide to **3-Chlorotetrahydrofuran**: Structure, Properties, Synthesis, and Applications

## Introduction

**3-Chlorotetrahydrofuran** is a halogenated cyclic ether that serves as a versatile intermediate in organic synthesis. Its structure, combining the stable and synthetically useful tetrahydrofuran (THF) ring with a reactive chlorine substituent, makes it a valuable building block for more complex molecules. The presence of a chiral center at the site of chlorination adds another layer of utility, allowing for its use in the stereoselective synthesis of pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of **3-Chlorotetrahydrofuran**, detailing its molecular structure, physicochemical properties, synthetic routes, reactivity, and applications, with a particular focus on its relevance to researchers in drug development.

## Chapter 1: Molecular Structure and Stereochemistry

The fundamental identity of **3-Chlorotetrahydrofuran** is defined by its molecular formula and the spatial arrangement of its constituent atoms.

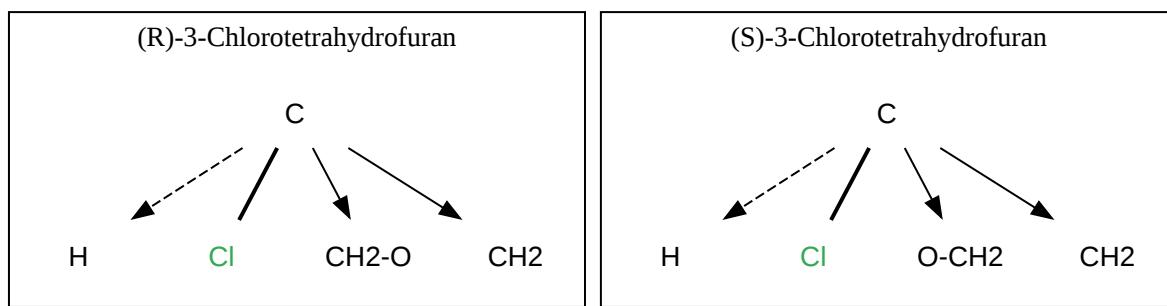
**Molecular Formula and Weight:** The chemical formula for **3-Chlorotetrahydrofuran** is  $C_4H_7ClO$ .<sup>[1][2][3]</sup> This corresponds to a molecular weight of approximately 106.55 g/mol .<sup>[1][2][3]</sup>

**Structural Framework:** The molecule consists of a five-membered saturated heterocycle, the tetrahydrofuran ring, with an oxygen atom replacing one of the carbon atoms. A chlorine atom is substituted at the third carbon atom of this ring.

**Caption:** 2D Molecular Structure of **3-Chlorotetrahydrofuran**.

**Stereoisomerism: The Chiral Nature** The carbon atom at the 3-position (C3) is bonded to four different groups: a hydrogen atom, a chlorine atom, the C2 carbon, and the C4 carbon. This makes it a stereocenter, or chiral center.<sup>[4]</sup> Consequently, **3-Chlorotetrahydrofuran** is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: **(R)-3-Chlorotetrahydrofuran** and **(S)-3-Chlorotetrahydrofuran**.<sup>[5][6]</sup>

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules.<sup>[4]</sup> This distinction is critical in drug development, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.



[Click to download full resolution via product page](#)

**Caption:** The (R) and (S) enantiomers of **3-Chlorotetrahydrofuran**.

## Chapter 2: Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a research setting.

**Physicochemical Properties** The following table summarizes key physicochemical properties of **3-Chlorotetrahydrofuran**. Note that many of these values are calculated based on computational models due to a scarcity of extensively reported experimental data.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	106.55 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Normal Boiling Point (T <sub>boil</sub> )	370.58 K (97.43 °C)	Joback Calculated Property <a href="#">[7]</a>
Octanol/Water Partition Coeff. (logP)	1.014	Crippen Calculated Property <a href="#">[7]</a>
Enthalpy of Vaporization (Δ <sub>vap</sub> H°)	33.65 kJ/mol	Joback Calculated Property <a href="#">[7]</a>
Kovats Retention Index	830.00 (Non-polar column)	NIST <a href="#">[7]</a>

**Safety and Handling** **3-Chlorotetrahydrofuran** is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Class	GHS Classification
Flammability	Flammable liquid and vapor (H226) <a href="#">[3]</a>
Acute Toxicity	Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332) <a href="#">[3]</a>
Corrosivity	Causes severe skin burns and eye damage (H314) <a href="#">[3]</a>

**Critical Safety Insight: Peroxide Formation** Like its parent compound, tetrahydrofuran, **3-Chlorotetrahydrofuran** can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[\[8\]](#) This is a critical safety consideration.

- **Self-Validating Protocol:** Containers should be dated upon receipt and upon opening.[\[8\]](#)

- Experimental Causality: Before use, especially before distillation or any process involving heating, the material must be tested for the presence of peroxides. Do not distill to dryness.
- Storage: Store in a tightly sealed, air-tight container under an inert atmosphere (e.g., nitrogen or argon), away from heat and light.<sup>[8]</sup>

## Chapter 3: Synthesis of 3-Chlorotetrahydrofuran

The synthesis of **3-Chlorotetrahydrofuran** is typically achieved through cyclization reactions where the tetrahydrofuran ring is formed. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Protocol: Intramolecular Cyclization of 3,4-Dichlorobutan-1-ol A well-established method involves the base-mediated cyclization of 3,4-dichlorobutan-1-ol.<sup>[9]</sup> This reaction is an example of an intramolecular Williamson ether synthesis.

Causality: The rationale behind this approach is the use of a readily available linear precursor containing all the necessary atoms. A base is used to deprotonate the hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the cyclic ether.

### Step-by-Step Methodology:

- Reactant Preparation: 3,4-Dichlorobutan-1-ol is dissolved in a suitable solvent, such as an aqueous or alcoholic solution.
- Base Addition: An aqueous or alcoholic solution of a Group IA or IIA base (e.g., sodium hydroxide or calcium hydroxide) is added to the solution.
- Reaction Conditions: The reaction mixture is maintained at a temperature between 25°C and 200°C. The reaction is performed in the absence of oxygen.<sup>[9]</sup>
- Mechanism: The base deprotonates the alcohol, forming an alkoxide. The alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon at the 4-position and displacing the chloride, which is a good leaving group.

- **Workup and Purification:** After the reaction is complete, the mixture is worked up to isolate the **3-Chlorotetrahydrofuran**. This typically involves extraction and distillation.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Chlorotetrahydrofuran**.

## Chapter 4: Chemical Reactivity and Synthetic Utility

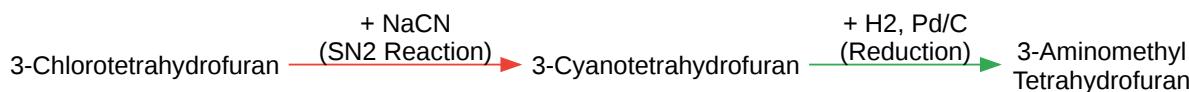
The synthetic value of **3-Chlorotetrahydrofuran** stems from the reactivity of the carbon-chlorine bond, which allows it to act as an electrophile for a variety of nucleophiles.

**Core Reactivity: Nucleophilic Substitution** The chlorine atom is an effective leaving group, making the C3 carbon susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups at the 3-position of the tetrahydrofuran ring.

**Application Example: Synthesis of 3-Aminomethyl Tetrahydrofuran** A practical application of this reactivity is in the synthesis of 3-aminomethyl tetrahydrofuran, a valuable building block for pharmaceuticals.[10]

- **Nucleophilic Substitution:** **3-Chlorotetrahydrofuran** is reacted with a cyanide source, such as sodium cyanide (NaCN). The cyanide anion (CN<sup>-</sup>) acts as a nucleophile, attacking the C3 carbon and displacing the chloride ion to form 3-cyanotetrahydrofuran.
- **Reduction:** The resulting nitrile group is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[10]

This two-step sequence effectively converts the chloro group into an aminomethyl group, demonstrating the utility of **3-Chlorotetrahydrofuran** as a synthetic intermediate.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of 3-Aminomethyl Tetrahydrofuran.

**Relevance in Drug Discovery** The incorporation of chlorine atoms is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[11][12] Chlorine can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets. Furthermore, the tetrahydrofuran scaffold itself is present in numerous FDA-approved drugs, valued for its ability to improve solubility and pharmacokinetic profiles.[13] Therefore, **3-Chlorotetrahydrofuran** represents a key building block that combines these two advantageous features, making it highly relevant for the synthesis of novel therapeutic agents.

## Chapter 5: Analytical Characterization

Verifying the identity and purity of **3-Chlorotetrahydrofuran** is accomplished using standard analytical techniques, primarily spectroscopic methods. While a comprehensive public database of experimental spectra is not readily available, the expected spectral features can be predicted based on the molecule's structure.

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Multiple signals in the 1.5-4.5 ppm range. - The proton on the carbon bearing the chlorine (H3) would be the most downfield of the ring protons due to the inductive effect of Cl. - Complex splitting patterns (multiplets) are expected due to spin-spin coupling between adjacent non-equivalent protons.<a href="#">[14]</a></li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Four distinct signals for the four unique carbon atoms. - C2 &amp; C5: Carbons adjacent to the ring oxygen would appear in the ~65-75 ppm range. <a href="#">[15]</a> - C3: The carbon bonded to chlorine would be shifted downfield, expected in the ~55-65 ppm range. - C4: The remaining ring carbon would be the most upfield, likely in the ~30-40 ppm range.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- Strong C-O-C stretching vibrations characteristic of ethers, typically in the 1050-1150 cm<sup>-1</sup> region. - C-H stretching vibrations from the CH<sub>2</sub> groups just below 3000 cm<sup>-1</sup>. - A C-Cl stretching band, typically in the 600-800 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- The molecular ion peak (M<sup>+</sup>) would be observed at m/z 106. - A characteristic M+2 peak at m/z 108 with approximately one-third the intensity of the M<sup>+</sup> peak, due to the natural abundance of the <sup>37</sup>Cl isotope. - Fragmentation would likely involve the loss of Cl or cleavage of the THF ring.</li></ul>

## Conclusion

**3-Chlorotetrahydrofuran** is a functionally rich and synthetically valuable molecule. Its key attributes—a stable cyclic ether framework, a reactive chloro substituent, and inherent chirality

—make it an important intermediate for accessing a diverse range of more complex chemical structures. For researchers and scientists in drug development and organic synthesis, a firm grasp of its properties, handling requirements, and reactivity is essential for leveraging its full potential as a versatile chiral building block.

## References

- National Institute of Standards and Technology (NIST). (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- Lederer, J. (1980). Synthesis of tetrahydrofuran. U.S. Patent No. 4,261,901.
- National Institute of Standards and Technology (NIST). (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 3-Chlorooxolane. PubChem Compound Database.
- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Chemical Synthesis Database. (2025). **2-allyl-3-chlorotetrahydrofuran**.
- Kruse, C. G., Jonkers, F. L., & van der Gen, A. (1979). Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles. *The Journal of Organic Chemistry*, 44(15), 2911–2915.
- CN109851594B. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
- National Center for Biotechnology Information. (n.d.). Chloroform tetrahydrofuran. PubChem Compound Database.
- Brown, D. (n.d.). 5 constitutional isomers of molecular formula C3H3Cl. Doc Brown's Chemistry.
- BTEC Applied Science. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.
- Brown, D. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2. Doc Brown's Chemistry.
- Wikipedia. (n.d.). Stereoisomerism.
- The Organic Chemistry Tutor. (2018, April 26). Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans. YouTube.
- National Center for Biotechnology Information. (n.d.). Furan, 2-chlorotetrahydro-. PubChem Compound Database.
- Krivdin, L. B., et al. (2004). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. *Russian Journal of Organic Chemistry*, 40(9), 1313-1319.

- University of Wisconsin. (n.d.). NMR Spectroscopy ::  $^{13}\text{C}$  NMR Chemical Shifts. Organic Chemistry Data.
- G. S. S. S. N. S. B. et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. *Journal of Molecular Structure*, 1213, 128031.
- Lu, C. Y., et al. (2021). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. *Molecules*, 26(11), 3291.
- Michigan State University. (n.d.). Spectroscopy Problems.
- Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. *Current Medicinal Chemistry*.
- Jasperse, K. (n.d.). Short Summary of  $^1\text{H}$ -NMR Interpretation. Minnesota State University Moorhead.
- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Scilit. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 2. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 3. 3-Chlorooxolane | C<sub>4</sub>H<sub>7</sub>ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoisomerism - Wikipedia [en.wikipedia.org]
- 5. 5 constitutional isomers of molecular formula C<sub>3</sub>H<sub>3</sub>Cl C<sub>3</sub>H<sub>3</sub>Br C<sub>3</sub>H<sub>3</sub>I C<sub>3</sub>H<sub>3</sub>F structural formula skeletal formula positional functional group isomerism uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 6. Selected constitutional isomers of molecular formula C<sub>3</sub>H<sub>5</sub>FO<sub>2</sub> C<sub>3</sub>H<sub>5</sub>O<sub>2</sub>F C<sub>3</sub>H<sub>5</sub>ClO<sub>2</sub> C<sub>3</sub>H<sub>5</sub>O<sub>2</sub>Cl C<sub>3</sub>H<sub>5</sub>BrO<sub>2</sub> C<sub>3</sub>H<sub>5</sub>O<sub>2</sub>Br C<sub>3</sub>H<sub>5</sub>IO<sub>2</sub> C<sub>3</sub>H<sub>5</sub>O<sub>2</sub>I structural isomers geometrical E/Z &

R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]

- 7. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. fishersci.com [fishersci.com]
- 9. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 10. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [Molecular structure and formula of 3-Chlorotetrahydrofuran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094208#molecular-structure-and-formula-of-3-chlorotetrahydrofuran]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)